molecular formula C8H8N6OS2 B403809 3-METHYL-5-OXO-4-[(E)-2-(1,3-THIAZOL-2-YL)-1-DIAZENYL]-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE

3-METHYL-5-OXO-4-[(E)-2-(1,3-THIAZOL-2-YL)-1-DIAZENYL]-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE

Cat. No.: B403809
M. Wt: 268.3g/mol
InChI Key: RFRCYCNFERXLOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-METHYL-5-OXO-4-[(E)-2-(1,3-THIAZOL-2-YL)-1-DIAZENYL]-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE is a complex organic compound featuring a pyrazole core with thiazole and carbothioamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-5-OXO-4-[(E)-2-(1,3-THIAZOL-2-YL)-1-DIAZENYL]-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of ethyl 3-oxo-2-(2-arylhydrazono)butanoates with thiosemicarbazide to form the pyrazole core. This intermediate can then be reacted with thiazole derivatives under specific conditions to yield the final compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and pyrazole rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the azo group, converting it into corresponding amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

Biologically, 3-METHYL-5-OXO-4-[(E)-2-(1,3-THIAZOL-2-YL)-1-DIAZENYL]-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE has shown promise as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development .

Medicine

In medicine, the compound’s potential therapeutic effects are being explored. Its anticancer properties, in particular, are of interest, with studies indicating its ability to inhibit cancer cell growth through various mechanisms.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications could extend to the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 3-METHYL-5-OXO-4-[(E)-2-(1,3-THIAZOL-2-YL)-1-DIAZENYL]-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The thiazole and pyrazole rings can bind to active sites, inhibiting enzyme activity or modulating receptor function. This can lead to the disruption of cellular processes, ultimately resulting in the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-5-oxo-4-[(E)-1,3-thiazol-2-yldiazenyl]-4,5-dihydro-1H-pyrazole-1-carboxamide
  • 3-METHYL-5-OXO-4-[(E)-2-(1,3-THIAZOL-2-YL)-1-DIAZENYL]-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE

Uniqueness

Compared to similar compounds, this compound stands out due to its specific functional groups and the resulting chemical and biological properties. The presence of both thiazole and carbothioamide groups provides unique reactivity and potential for diverse applications.

Properties

Molecular Formula

C8H8N6OS2

Molecular Weight

268.3g/mol

IUPAC Name

3-methyl-5-oxo-4-(1,3-thiazol-2-yldiazenyl)-4H-pyrazole-1-carbothioamide

InChI

InChI=1S/C8H8N6OS2/c1-4-5(6(15)14(13-4)7(9)16)11-12-8-10-2-3-17-8/h2-3,5H,1H3,(H2,9,16)

InChI Key

RFRCYCNFERXLOI-UHFFFAOYSA-N

SMILES

CC1=NN(C(=O)C1N=NC2=NC=CS2)C(=S)N

Canonical SMILES

CC1=NN(C(=O)C1N=NC2=NC=CS2)C(=S)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.